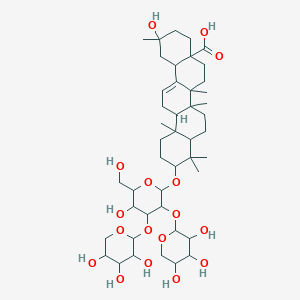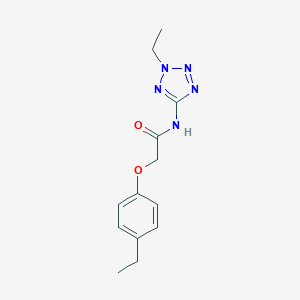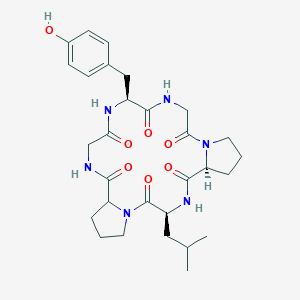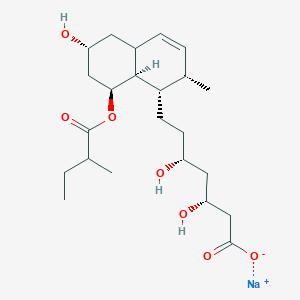![molecular formula C16H10FN5OS B237896 4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular weight of 368.4 g/mol. In
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. The compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. It has also been shown to inhibit the replication of various viruses, including influenza virus and hepatitis C virus. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments is its versatility. The compound has been shown to have a wide range of biological activities, making it useful for studying various biological processes. Additionally, the compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One direction is the development of this compound as a potential anticancer drug. The compound has been shown to induce apoptosis in cancer cells, making it a promising candidate for drug development. Another direction is the study of this compound in the treatment of viral infections. The compound has been shown to inhibit the replication of various viruses, making it a potential candidate for the development of antiviral drugs. Additionally, the compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to explore the full potential of this compound in these and other areas.
In conclusion, 4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders. The compound has been shown to inhibit the activity of various enzymes and proteins, making it a promising candidate for drug development. Further research is needed to explore the full potential of this compound in various areas of scientific research.
Synthesis Methods
The synthesis of 4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the reaction of 4-fluoroaniline with 2-amino-1,3,4-thiadiazole-5-carboxylic acid, followed by the cyclization of the resulting intermediate with 2-chloro-1,3-benzoxazole. The final product is obtained by the reaction of the intermediate with benzoyl chloride. This synthesis method has been reported in various scientific journals and has been optimized to obtain high yields of the final product.
Scientific Research Applications
4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the activity of various enzymes and proteins, making it a promising candidate for drug development.
properties
Product Name |
4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide |
|---|---|
Molecular Formula |
C16H10FN5OS |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-fluoro-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H10FN5OS/c17-12-5-1-10(2-6-12)14(23)19-13-7-3-11(4-8-13)15-21-22-9-18-20-16(22)24-15/h1-9H,(H,19,23) |
InChI Key |
CLPVVDAIZNUDBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)

![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)
![4-isopropyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237857.png)
![(3R,4S,5S,6S,8R,13R,16S,17R,18S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-14-ene-4,8,9,16,18-pentol](/img/structure/B237860.png)
![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)
![3-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237869.png)